molecular formula C23H14N2O7 B6022096 5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid

5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid

Cat. No.: B6022096
M. Wt: 430.4 g/mol
InChI Key: DFDHXUVLPOXWKA-UHFFFAOYSA-N
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Description

5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out in a solvent such as isopropanol (IPA) and water, with the use of a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of microwave irradiation to accelerate the reaction rates. These methods help in achieving higher yields and purity while reducing the overall production time and cost.

Chemical Reactions Analysis

Types of Reactions

5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[[3-(1,3-Dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid lies in its specific substitution pattern and the presence of both isoindoline-1,3-dione and benzoyl amino groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-[[3-(1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c26-19(24-15-9-13(22(29)30)8-14(10-15)23(31)32)12-4-3-5-16(11-12)25-20(27)17-6-1-2-7-18(17)21(25)28/h1-11H,(H,24,26)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHXUVLPOXWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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